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Compound of Interest

2-Methyltetrahydrofuran-2-
Compound Name:
carbonitrile

Cat. No.: B057949

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyltetrahydrofuran-2-carbonitrile (CeHoNO, Molar Mass: 111.14 g/mol ).[1][2] Due to the
limited availability of direct experimental spectra for this specific compound in public databases,
this document presents a combination of reported data, predicted spectroscopic characteristics
based on its structural analogue, 2-methyltetrahydrofuran, and detailed experimental protocols
for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic values for 2-
Methyltetrahydrofuran-2-carbonitrile and its parent compound, 2-methyltetrahydrofuran, for
comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR)
Predicting the *H NMR spectrum for 2-Methyltetrahydrofuran-2-carbonitrile involves

considering the structure of 2-methyltetrahydrofuran and the influence of the nitrile group at the
C2 position. The proton at C2 in 2-methyltetrahydrofuran is absent in the carbonitrile derivative.
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The electron-withdrawing nature of the nitrile group is expected to deshield the neighboring
protons, causing a downfield shift.

Chemical Shift ()

m
Compound Proton Assignment oL ) Multiplicity
(Predicted/Observed
)
2-
Methyltetrahydrofuran  -CHs (C2) ~1.5-17 Singlet
-2-carbonitrile
-CHa- (C3) ~2.0-2.3 Multiplet
-CHz- (C4) ~1.8-2.1 Multiplet
-CH2-O- (C5) ~3.8-4.1 Multiplet
2- :
-CH- (C2) 3.94 Multiplet
Methyltetrahydrofuran
-CHs (C2) 1.23 Doublet
-CHz- (C3) 1.89,1.41 Multiplet
-CHz- (C4) 1.99 Multiplet
-CH2-O- (C5) 3.89,3.71 Multiplet

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the
carbonitrile is based on analogous structures.

13C NMR (Carbon NMR)

The introduction of a nitrile group at C2 will significantly shift the C2 carbon signal downfield.
The nitrile carbon itself will appear in the characteristic region for nitriles. Other carbons in the
ring will experience smaller shifts.
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Chemical Shift () ppm

Compound Carbon Assignment .
(Predicted/Observed)

2-Methyltetrahydrofuran-2-

carbonitrile "GN (C2) ~70-80

_CN ~118 - 125

-CHs (C2) ~25-30

-CH2- (C3) ~35 - 40

-CH2- (C4) ~25-30

-CH2-O- (C5) ~65 - 70

2-Methyltetrahydrofuran -CH- (C2) 75.3

-CHs (C2) 21.5

-CH2- (C3) 35.1

-CH2- (C4) 25.8

-CH2-0O- (C5) 67.5

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the
carbonitrile is based on analogous structures and known chemical shifts for nitrile groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyltetrahydrofuran-2-carbonitrile is expected to show a
characteristic peak for the nitrile group, which is absent in 2-methyltetrahydrofuran.
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Wavenumber
Functional Vibrational (cm™Y) _
Compound _ Intensity
Group Mode (Predicted/Obs
erved)
2-
Methyltetrahydrof )
=N Stretch ~2240 - 2260 Medium, Sharp
uran-2-
carbonitrile
C-H (alkane) Stretch ~2850 - 3000 Strong
C-O (ether) Stretch ~1050 - 1150 Strong
2-
Methyltetrahydrof ~ C-H (alkane) Stretch 2850 - 3000 Strong
uran
C-O (ether) Stretch 1050 - 1150 Strong

Observed data for 2-Methyltetrahydrofuran is from various sources.[4] Predicted data for the

carbonitrile is based on characteristic IR absorption frequencies.[5][6]

Mass Spectrometry (MS)

The mass spectrum of 2-Methyltetrahydrofuran-2-carbonitrile is expected to show a

molecular ion peak corresponding to its molecular weight.
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Compound m/z (Predicted/Observed) Assignment
2-Methyltetrahydrofuran-2-

carbonitrile 111 [M]* (Molecular lon)
96 [M - CHs]*

84 [M - HCNJ*

2-Methyltetrahydrofuran 86 [M]* (Molecular lon)
71 [M - CHs]*

43 [CsH7]* or [CHsCOl*

Observed data for 2-Methyltetrahydrofuran is from various sources.[7][8] Predicted

fragmentation for the carbonitrile is based on common fragmentation patterns.[9][10]

Experimental Protocols
Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

A plausible synthetic route to 2-Methyltetrahydrofuran-2-carbonitrile is via the reaction of 2-

methyltetrahydrofuran with N-bromosuccinimide (NBS) to form 2-bromo-2-

methyltetrahydrofuran, followed by nucleophilic substitution with a cyanide salt.

Materials:

e N-Bromosuccinimide (NBS)

2-Methyltetrahydrofuran

» AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

o Carbon Tetrachloride (or a greener alternative solvent)

e Sodium Cyanide or Potassium Cyanide

o Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

 Diethyl Ether
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» Saturated Sodium Bicarbonate Solution
e Brine

e Anhydrous Magnesium Sulfate
Procedure:

» Bromination: To a solution of 2-methyltetrahydrofuran in a suitable solvent, add NBS and a
catalytic amount of a radical initiator. The reaction is typically carried out under reflux with
stirring until completion, which can be monitored by TLC or GC.

o Work-up: After cooling, the succinimide byproduct is filtered off. The filtrate is washed with
saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium
sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude 2-bromo-2-
methyltetrahydrofuran is purified by distillation.

o Cyanation: The purified 2-bromo-2-methyltetrahydrofuran is dissolved in a polar aprotic
solvent like DMSO. Sodium cyanide is added, and the mixture is heated with stirring. The
reaction progress is monitored by TLC or GC.

» Final Work-up and Purification: Upon completion, the reaction mixture is cooled and
partitioned between diethyl ether and water. The organic layer is separated, washed with
brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the final
product, 2-Methyltetrahydrofuran-2-carbonitrile, is purified by vacuum distillation or
column chromatography.

Spectroscopic Characterization

NMR Spectroscopy:
e 1H and 3C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

o Samples are dissolved in a deuterated solvent such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds).
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o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.[11]

IR Spectroscopy:

¢ IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
o Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
Mass Spectrometry:

e Mass spectra are acquired using a mass spectrometer with an electron ionization (El)
source.

e The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 2-Methyltetrahydrofuran-2-carbonitrile.

Spectroscopic Characterization

NMR Spectroscopy
(1H, 13C)
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Caption: Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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